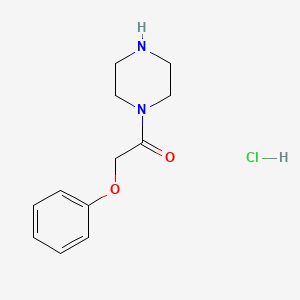

2-Phenoxy-1-piperazin-1-yl-ethanone

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-phenoxy-1-piperazin-1-ylethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c15-12(14-8-6-13-7-9-14)10-16-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPYGWDGTQZQKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)COC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Piperazine Containing Scaffolds in Chemical Science

The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in the realm of drug discovery and chemical science. researchgate.netnih.gov Its prevalence stems from a combination of favorable physicochemical properties, synthetic tractability, and the ability to interact with a wide array of biological targets. nih.gov The flexible nature of the piperazine core provides a versatile template for the design and synthesis of new bioactive compounds. nih.gov

The two nitrogen atoms in the piperazine ring offer key advantages. They can be readily substituted, allowing for the introduction of various functional groups to modulate properties such as solubility, basicity, and receptor affinity. nih.gov This structural adaptability has enabled the development of piperazine derivatives with an extensive range of pharmacological activities. Research has demonstrated that compounds incorporating this scaffold exhibit potential as anticancer, antimicrobial, antidepressant, anti-inflammatory, antiviral, and antipsychotic agents, among others. nih.govresearchgate.nettandfonline.com The widespread application of the piperazine moiety in numerous clinically approved drugs underscores its significance in medicinal chemistry. researchgate.nettandfonline.com

Significance and Research Trajectories of the 2 Phenoxy 1 Piperazin 1 Yl Ethanone Core Structure

The 2-Phenoxy-1-piperazin-1-yl-ethanone (B2414119) structure combines the versatile piperazine (B1678402) ring with a phenoxy ethanone (B97240) group. This specific arrangement presents a unique pharmacophore with potential for diverse biological interactions. The phenoxy group, an aromatic ether, can engage in various non-covalent interactions, including pi-stacking and hydrophobic interactions, with biological targets. The ethanone linker introduces a carbonyl group, which can act as a hydrogen bond acceptor, further influencing the molecule's binding capabilities.

While direct and extensive research on this compound as a standalone agent is not widely documented in foundational literature, its core structure serves as a critical building block in the synthesis of more complex molecules. The primary research trajectory for this core structure is its use as an intermediate in the elaboration of novel compounds where the unsubstituted nitrogen of the piperazine ring is further functionalized. This allows for the creation of a library of derivatives to explore structure-activity relationships (SAR) for various therapeutic targets. The synthesis of such derivatives often involves reacting the secondary amine of the piperazine in the this compound core with a variety of electrophiles to yield N-substituted products.

Overview of Current Academic Interest and Foundational Literature on Analogues

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis of the this compound scaffold reveals several viable disconnection points, suggesting multiple synthetic pathways. The primary disconnection is at the amide bond, leading to two key precursors: piperazine and a phenoxyacetyl derivative. This is the most direct and common approach. A second disconnection can be envisioned at the ether linkage, which would involve the formation of the phenoxy group on a pre-formed piperazinyl-ethanone core. However, the amide bond formation is generally more synthetically straightforward.

Further analysis of the phenoxyacetyl moiety suggests its origin from phenoxyacetic acid or its activated derivatives, such as phenoxyacetyl chloride. Piperazine itself can be a starting material or can be formed in situ from precursors. This analysis provides a logical framework for designing synthetic routes, starting from simple, commercially available materials.

Classical and Established Synthetic Routes for Piperazine Derivatives

Traditional methods for synthesizing piperazine derivatives remain highly relevant and widely used due to their reliability and scalability.

Amide Formation via Acyl Chlorides and Amines

The reaction between an acyl chloride and an amine to form an amide is a cornerstone of organic synthesis and a primary method for preparing this compound. This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. fishersci.it

In a typical procedure, phenoxyacetyl chloride is added to a solution of piperazine in a suitable solvent, such as dichloromethane, often in the presence of a tertiary amine base like triethylamine. fishersci.itnih.gov The reaction is generally rapid and proceeds at room temperature. One of the challenges with using unsubstituted piperazine is the potential for double acylation, leading to the formation of 1,4-bis(phenoxyacetyl)piperazine. nih.govchemicalbook.com To achieve mono-acylation, one can use a large excess of piperazine or employ a protecting group strategy on one of the piperazine nitrogens.

| Reactants | Product | Conditions | Notes |

| Phenoxyacetyl chloride, Piperazine | This compound | Base (e.g., triethylamine), Dichloromethane | Potential for di-acylation byproduct. nih.gov |

| 18β-glycyrrhetinic acid acyl chloride, Piperazine | 18β-glycyrrhetinic acid piperazinyl amide | Triethylamine, DMAP, Dichloromethane | Formation of bisamide byproduct observed. nih.gov |

| Carboxylic acid, Piperazine | Piperazinyl amides | Activating agents (e.g., EDCI, HOBt) | Alternative to acyl chlorides, avoids harsh conditions. nih.gov |

Reductive Amination Strategies for N-Functionalization

Reductive amination is a versatile and powerful method for the N-functionalization of piperazine and its derivatives. nih.gov This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net

For the synthesis of analogues of this compound, reductive amination can be employed to introduce various substituents on the second nitrogen of the piperazine ring. For instance, reacting this compound with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can yield a diverse library of N-substituted derivatives. nih.gov This method is valued for its mild reaction conditions and broad substrate scope. nih.govresearchgate.net

| Amine | Carbonyl Compound | Reducing Agent | Product | Reference |

| N-Boc-piperazine | Cyclopropanecarbaldehyde | Not specified | 1-(cyclopropylmethyl)piperazine | nih.gov |

| Piperazine derivative | Tetrahydropyran-4-one | Sodium triacethoxyborohydride | N-alkylated piperazine | nih.gov |

| Primary amine | 2-nitrobenzaldehyde | Imine reductases (IREDs) | 2-nitrobenzylamine | researchgate.net |

| N-Boc-piperazine | N-methyl-4-piperidone | Sodium triacetoxyborohydride | N-substituted piperazine | nih.gov |

Advanced Synthetic Approaches and Coupling Reactions

Modern synthetic chemistry offers sophisticated tools for the construction of complex molecules, including advanced cross-coupling reactions and stereoselective methods.

Exploration of Cross-Coupling Methodologies for Arylation

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of N-aryl piperazines. rsc.org These methods allow for the direct formation of a carbon-nitrogen bond between an aryl halide or triflate and a piperazine derivative. This is particularly useful for synthesizing analogues of this compound where the piperazine ring is attached to an aromatic system. rsc.org

Copper-catalyzed N-arylation reactions have also been developed as a valuable alternative, often providing complementary reactivity. researchgate.net These reactions can be used to couple N-Boc-piperazine with various aryl iodides, expanding the accessible chemical space. researchgate.net Furthermore, direct C-H functionalization of the piperazine ring is an emerging area, offering the potential to introduce aryl groups directly onto the carbon framework of the heterocycle, although this remains a challenging transformation. beilstein-journals.org

| Coupling Partners | Catalyst System | Product | Yield | Reference |

| N-Boc-piperazine, Aryl Iodides | CuBr/rac-BINOL | N-Aryl-N'-Boc-piperazines | 36-72% | researchgate.net |

| Aryl Halides, Piperazine Derivatives | Palladium catalyst | N-Aryl piperazines | High yields | rsc.org |

| N-Aryl-2-aminopyridines, Internal Alkynes | Pd(MeCN)₂Cl₂/CuCl₂ | N-(2-pyridyl)indoles | Not specified | nih.gov |

Stereoselective Synthesis of Chiral Analogues

The synthesis of enantiomerically pure analogues of this compound is of significant interest, particularly for pharmaceutical applications. Several strategies can be employed to achieve stereoselectivity.

One approach involves the use of chiral starting materials, such as amino acids, to construct the piperazine ring. researchgate.net For example, (S)-serine can be used as a chiral precursor to synthesize non-racemic (piperazin-2-yl)methanol derivatives. researchgate.net

Asymmetric catalysis offers a more direct route to chiral piperazine derivatives. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols can produce chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cnrsc.org These chiral piperazinones can then be further functionalized to access a variety of chiral piperazine-containing compounds. Reductive amination using chiral catalysts or enzymes (e.g., imine reductases) also represents a powerful tool for the asymmetric synthesis of chiral amines, which can be precursors to or incorporated into the piperazine scaffold. researchgate.net

| Substrate | Catalyst/Method | Product | Enantiomeric Excess (ee) | Reference |

| 5,6-disubstituted pyrazin-2-ols | Pd(OCOCF₃)₂/(R)-TolBINAP | Chiral piperazin-2-ones | 84–90% | dicp.ac.cn |

| Imino ketopiperazines | CeCl₃·7H₂O-mediated Barbier reaction | Chiral allylated piperazines | High diastereoselectivity | researchgate.net |

| Pyrazin-2-ols | Palladium-catalyzed asymmetric hydrogenation | Chiral piperazin-2-ones | up to 90% | rsc.org |

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including piperazine derivatives. nih.gov The application of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. nih.govresearchgate.net This efficiency is attributed to the direct and rapid heating of the reaction mixture, which can lead to cleaner reactions with fewer byproducts. researchgate.net

In the context of synthesizing N-acyl piperazines, microwave assistance has been successfully employed. For instance, the synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile derivatives was achieved through microwave irradiation, showcasing a significant reduction in reaction time and an increase in yield compared to conventional heating. nih.gov Similarly, the synthesis of various 1,2,4-triazole (B32235) derivatives incorporating a piperazine ring has been expedited using microwave technology, with reactions completing in minutes rather than hours. nih.gov

While specific data for the microwave-assisted synthesis of this compound is not extensively documented in publicly available literature, the general principles and observed benefits in the synthesis of analogous structures are highly applicable. The table below illustrates typical conditions and outcomes for microwave-assisted synthesis of related N-acyl piperazine derivatives, which can be extrapolated to the target compound.

Table 1: Examples of Microwave-Assisted Synthesis of N-Acyl Piperazine Analogues

| Starting Materials | Microwave Conditions (Power, Temp, Time) | Solvent | Yield (%) | Reference |

| 2-aminonicotinaldehyde, ethyl cyanoacetate, substituted piperazines | Not specified, 2-3 min | Solvent-free | 78-92 | nih.gov |

| Nα-Boc-dipeptidyl esters | 300 W, 200 °C, 5 min | Water | ~89 | masterorganicchemistry.com |

| 7-(4-Bromobutoxy)-2(1H)-quinolinone, 1-(2,3-dichlorophenyl)-piperazine HCl | 160-500 W, ≤ 2 min | Acetonitrile | >95 | researchgate.net |

| 2-chloro-5-(chloromethyl)pyridine, piperazine | Not specified, 30 min | Ethanol | ~96 | nih.gov |

Reaction Mechanisms of Key Synthetic Transformations

The primary reaction for the synthesis of this compound is the N-acylation of piperazine with a phenoxyacetyl derivative, typically phenoxyacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism. chadsprep.comlibretexts.org

The mechanism can be broken down into the following steps:

Nucleophilic Attack: The nitrogen atom of the piperazine ring, acting as a nucleophile, attacks the electrophilic carbonyl carbon of phenoxyacetyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom gains a negative charge. youtube.com

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and in the process, the chloride ion, being a good leaving group, is expelled. youtube.com

Deprotonation: If the reaction is carried out with piperazine itself, the resulting product will be protonated at the second nitrogen atom. A base, either added to the reaction mixture or another molecule of piperazine, will then deprotonate this nitrogen to yield the final, neutral product. To achieve mono-acylation, it is common to use a large excess of piperazine or to protect one of the nitrogen atoms.

This addition-elimination process is a fundamental reaction in organic chemistry for the formation of amides from acyl chlorides and amines. libretexts.org

Derivatization Strategies for Structural Diversity

The this compound scaffold offers multiple points for modification, allowing for the creation of a diverse library of analogues. These modifications can be strategically employed to explore structure-activity relationships.

Modification at the Piperazine Nitrogen Atom

The secondary amine of the piperazine ring is a common site for derivatization. This can be achieved through various reactions:

N-Alkylation: The introduction of alkyl groups can be accomplished by reacting the N-acylpiperazine with alkyl halides in the presence of a base. encyclopedia.pub To ensure mono-alkylation, protecting group strategies are often employed on the parent piperazine before the initial acylation. researchgate.net Reductive amination is another effective method for N-alkylation, where the N-acylpiperazine is reacted with an aldehyde or ketone in the presence of a reducing agent. chadsprep.com

N-Arylation: The introduction of aryl groups can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov

Acylation and Sulfonylation: Further acylation or sulfonylation of the second nitrogen atom can introduce a wide range of functional groups, leading to the formation of bis-amides or sulfonamides.

Table 2: Examples of Derivatization at the Piperazine Nitrogen

| N-Acyl Piperazine Substrate | Reagents and Conditions | Product Type | Reference |

| N-Acetylpiperazine | Alkyl halide, base | N-Alkyl-N'-acetylpiperazine | encyclopedia.pub |

| 1-(3-(Trifluoromethyl)phenyl)piperazine | Carboxylic acids, acid chlorides, benzenesulfonyl chloride | N-Acyl/sulfonyl-N'-(trifluoromethylphenyl)piperazine | researchgate.net |

| N-Boc-piperazine | Alkylation followed by deprotection | Mono-alkylated piperazine | researchgate.net |

| Benzyl 4-(3-bromopropyl)piperazine-1-carboxylate | Reductive amination with various aldehydes/ketones after coupling | N'-Substituted propyl piperazine derivatives | chadsprep.com |

Functionalization of the Phenoxy Moiety

Modifying the phenoxy ring allows for the exploration of electronic and steric effects on the molecule's properties. The primary strategy for this functionalization involves starting with a substituted phenol.

The synthesis would begin with the desired substituted phenol, which is then used to prepare the corresponding substituted phenoxyacetic acid. This can be achieved through a Williamson ether synthesis, where the phenoxide ion reacts with an ester of chloroacetic acid, followed by hydrolysis. This substituted phenoxyacetic acid can then be converted to its acyl chloride and reacted with piperazine as previously described. For example, the synthesis of a fluorinated analogue, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone, was achieved starting from the corresponding substituted phenol. nih.govrsc.orgresearchgate.net

This approach allows for the introduction of a wide variety of substituents, such as halogens, alkyl, alkoxy, and nitro groups, onto the aromatic ring.

Structural Elaboration of the Ethanone (B97240) Linker

The ethanone linker, specifically the methylene (B1212753) group alpha to the carbonyl, presents another opportunity for derivatization, although this is a more complex transformation. The hydrogens on this methylene group are activated by the adjacent carbonyl group, making them susceptible to deprotonation by a strong base to form an enolate. researchgate.netyoutube.com This enolate can then react with various electrophiles.

Strategies for the functionalization at this position can be inferred from methodologies applied to similar systems, such as morpholine (B109124) and other piperazine derivatives: mdpi.comresearchgate.net

Alpha-Alkylation: The enolate can be reacted with alkyl halides to introduce alkyl substituents at the alpha position.

Alpha-Arylation: Palladium-catalyzed cross-coupling reactions of the enolate with aryl halides can be used to introduce aryl groups.

Condensation Reactions: The active methylene group can participate in condensation reactions with aldehydes or other electrophiles, leading to more complex structures. researchgate.netresearchgate.netrsc.orgnih.gov

Recent advances in C-H functionalization also provide powerful tools for the direct modification of the carbon atoms adjacent to the nitrogen in the piperazine ring, which could be adapted for linker modification under certain conditions. mdpi.com

Systematic Investigation of Substituent Effects on Biological Target Recognition

Systematic alterations to the molecular structure of this compound analogues allow for a detailed mapping of the chemical features essential for biological target recognition. These investigations typically focus on the electronic and steric effects of different functional groups.

The phenoxy group is a critical component for the interaction of many arylpiperazine ligands with their receptors. Substitutions on this aromatic ring can significantly alter binding affinity and selectivity. Studies on analogous arylpiperazine compounds demonstrate that the nature and position of substituents play a pivotal role in molecular recognition, often through edge-to-face π-π stacking and hydrogen bonding with receptor residues. bg.ac.rsmdpi.com

For instance, in studies of arylpiperazines binding to dopamine (B1211576) D2 receptors, it was found that electron-donating groups (like -OCH3) on the phenyl ring tend to increase binding affinity. bg.ac.rs This is attributed to an enhanced negative electrostatic potential in the center of the aromatic ring, which favors interactions with aromatic amino acid residues in the receptor's binding pocket, such as Phenylalanine (Phe), Tryptophan (Trp), and Tyrosine (Tyr). bg.ac.rs Conversely, strong electron-withdrawing groups (like -NO2) can decrease binding affinity by reducing the electron density of the ring. bg.ac.rs The position of the substituent is also critical; bulky groups in certain positions can cause steric hindrance, preventing optimal ligand-receptor alignment. bg.ac.rs

| Substituent | Position on Phenyl Ring | Observed Effect on Receptor Affinity | Potential Rationale | Reference |

|---|---|---|---|---|

| -OCH3 (Methoxy) | ortho (2) | Increased affinity | Electron-donating; enhances π-π interactions. May form H-bonds. | nih.gov |

| -Cl (Chloro) | meta (3) | Tolerated, minor effect on affinity | Electron-withdrawing; minimal steric hindrance at this position. | bg.ac.rs |

| -NO2 (Nitro) | meta (3) | Decreased affinity | Strongly electron-withdrawing; reduces electron density for π-π stacking. | bg.ac.rs |

| -F (Fluoro) | ortho (2) / para (4) | Variable, can increase or decrease affinity | Modulates pKa and can form specific halogen bonds. | nih.gov |

| Naphthyl | - | Increased affinity | Extended aromatic system allows for greater surface area for interaction. | bg.ac.rs |

Modifications to the piperazine ring and the ethanone linker are fundamental to defining the pharmacological profile of these compounds. The piperazine moiety itself is a key pharmacophore, with its nitrogen atoms often participating in crucial interactions, such as forming hydrogen bonds or salt bridges with acidic residues like Aspartate (Asp) in the binding sites of G-protein coupled receptors (GPCRs). nih.govacs.org

Introducing alkyl groups, such as a methyl group, onto the piperazine ring can have significant consequences. For example, adding a methyl group at the 3-position of the piperazine ring in some analogue series resulted in a profound loss of both biochemical and whole-cell activity, likely due to steric clashes within the binding pocket. nih.gov

Replacing the piperazine ring with other heterocyclic systems, like morpholine, has been shown to reduce activity at certain receptors in some coumarin-piperazine derivatives, indicating the specific importance of the piperazine structure for those targets. nih.gov Furthermore, the linker between the piperazine and aryl groups is critical. Altering the length of an alkyl chain linker in some series has demonstrated that a specific length is optimal for achieving the highest affinity, highlighting the need for precise positioning of the key interacting moieties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for predicting the activity of newly designed molecules and for understanding the key physicochemical properties that drive target engagement.

For analogues of this compound, a QSAR model would be developed using a dataset of structurally similar compounds with known biological activities (e.g., IC50 values). mdpi.com Various molecular descriptors, which quantify different aspects of a molecule's structure, would be calculated. These descriptors fall into several categories:

Electronic: Parameters like HOMO/LUMO energies, electrophilicity index, and partial charges, which describe a molecule's electronic properties. mdpi.com

Steric/Topological: Descriptors such as molecular weight, molar refractivity, and molecular shadow areas, which relate to the size and shape of the molecule. nih.gov

Hydrophobic: Properties like the logarithm of the partition coefficient (LogP) or aqueous solubility (LogS), which are crucial for membrane permeability and hydrophobic interactions. mdpi.com

Using statistical techniques like Multiple Linear Regression (MLR) or more complex machine learning algorithms, a mathematical equation is generated that links a selection of these descriptors to the observed biological activity. mdpi.com For example, a QSAR model for piperine (B192125) analogs identified that an increase in the exposed partial negative surface area correlated with higher inhibitory activity. nih.gov

A QSAR model is only useful if it is statistically robust and has predictive power. Several parameters are used to validate the model:

Coefficient of determination (r²): This value indicates how well the model fits the data of the training set. A value closer to 1.0 suggests a better fit. mdpi.com

Cross-validated correlation coefficient (q²): This is a more rigorous test of the model's predictive ability, often determined using a "leave-one-out" or "leave-N-out" method. A q² value greater than 0.5 is generally considered indicative of a good predictive model. nih.govmdpi.com

External validation: The model's ultimate test is its ability to accurately predict the activity of an external set of compounds that were not used in its development. nih.gov

| Parameter | Symbol | Typical Acceptable Value | Description | Reference |

|---|---|---|---|---|

| Coefficient of Determination | r² | > 0.8 | Measures the goodness-of-fit for the training set. | mdpi.com |

| Cross-Validated Correlation Coefficient | q² | > 0.5 | Measures the internal predictive ability of the model. | nih.gov |

| Predicted Correlation Coefficient | r²pred | > 0.6 | Measures the predictive ability on an external test set. | mdpi.com |

| Standard Deviation of Error | s | Low value | Indicates the magnitude of the error in the predicted values. | - |

Interpretation of the QSAR model provides insights into the mechanism of action. For example, a positive coefficient for a descriptor like molar refractivity would suggest that bulkier groups are favorable for activity, while a negative coefficient for LogP might indicate that excessive lipophilicity is detrimental. mdpi.com

Bioisosteric Replacements and Their Impact on Interaction Profiles

Bioisosterism refers to the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of maintaining or improving biological activity while optimizing other properties like metabolic stability or toxicity. cambridgemedchemconsulting.com This is a powerful tool in medicinal chemistry for lead optimization. nih.gov

For this compound, several bioisosteric replacements could be considered:

Phenoxy Ring: The phenyl ring could be replaced by other aromatic heterocycles like pyridine (B92270), thiophene, or pyrimidine. A pyridine ring, for instance, introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially forming new, favorable interactions within the receptor binding site. nih.gov

Ethanone Linker: The amide-like carbonyl group in the ethanone linker is a key structural feature. It is known to be potentially susceptible to hydrolysis. Replacing the amide bond with more stable bioisosteres, such as a 1,2,4-oxadiazole (B8745197) or a triazole, is a common strategy to improve chemical stability and pharmacokinetic profiles. nih.gov

Piperazine Ring: While the piperazine ring is often critical for activity, in some cases it can be replaced by other cyclic amines like homopiperazine (B121016) or constrained analogues to alter basicity (pKa) and conformational flexibility. nih.gov

| Original Moiety | Potential Bioisostere | Rationale for Replacement | Reference |

|---|---|---|---|

| Phenyl (in Phenoxy) | Pyridyl, Thienyl | Modulate electronics, introduce H-bond acceptors/donors. | nih.gov |

| -C=O (Carbonyl in ethanone) | -SO2- (Sulfonyl) | Alter H-bonding capacity and geometry. | nih.gov |

| Amide Linker (conceptual) | 1,2,4-Oxadiazole, Triazole | Increase metabolic stability against hydrolysis. | nih.gov |

| Piperazine Ring | Homopiperazine | Modify ring size, flexibility, and pKa. | nih.gov |

| Ester Oxygen (in Phenoxy) | -S- (Thioether), -CH2- (Methylene) | Alter bond angles, lipophilicity, and metabolic stability. | cambridgemedchemconsulting.com |

Each replacement must be carefully evaluated, as even subtle changes can dramatically alter a compound's interaction profile, leading to changes in potency, selectivity, or functional activity (e.g., switching from an agonist to an antagonist).

Conformational Landscape and Pharmacophore Elucidation for Target Specificity

The biological activity of this compound analogues is intrinsically linked to their three-dimensional structure and the spatial arrangement of key chemical features, known as a pharmacophore. For arylpiperazine derivatives, pharmacophore models are crucial for understanding and predicting their interactions with biological targets. nih.gov

A widely accepted pharmacophore model for arylpiperazine ligands targeting aminergic GPCRs and transporters includes one or two hydrophobic or aromatic centers and a positive ionizable group, which is typically the protonated nitrogen atom of the piperazine ring. nih.govnih.govresearchgate.net The distance and relative orientation of these features dictate the ligand's affinity and selectivity for its target. For instance, a pharmacophore model for Sigma-1 (S1R) receptor ligands suggests that two hydrophobic pockets are linked by a central basic core. nih.gov Molecular docking studies show that potent ligands adopt a linear arrangement within the binding site to effectively occupy these distinct regions. nih.gov

Pharmacophore models are generated using either ligand-based or structure-based methods. Ligand-based models are developed by superimposing a set of active molecules to identify common chemical features. nih.gov Structure-based models are derived from the crystal structure of the target protein in complex with a ligand, defining the key interaction points within the binding pocket, such as hydrophobic areas, hydrogen bond donors, and hydrogen bond acceptors. nih.govnih.gov These models serve as powerful tools in virtual screening campaigns to identify new, potent, and selective lead compounds. nih.gov

Computational and Theoretical Investigations of 2 Phenoxy 1 Piperazin 1 Yl Ethanone and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For phenoxy-piperazine derivatives, these studies offer a window into their electronic behavior and chemical reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of 2-Phenoxy-1-piperazin-1-yl-ethanone (B2414119), DFT calculations, often employing levels of theory such as B3LYP/cc-pVDZ or CAM-B3LYP/Def2TZV, are used to optimize the molecular geometry and analyze electronic descriptors. bohrium.comtandfonline.com These studies help in understanding the spatial arrangement of atoms and the distribution of electron density within the molecule. For instance, research on piperazine-thiophene hybrids and other derivatives has utilized DFT to explore their structural and electronic properties. bohrium.comresearchgate.net Such computational work is foundational for further analysis of the molecule's behavior. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Stability

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical stability and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A larger energy gap implies higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

In studies of piperazine (B1678402) derivatives, the HOMO-LUMO gap is calculated to assess their kinetic stability and reactivity. For example, in a study of a piperazine-thiophene hybrid, the HOMO-LUMO gap was analyzed to demonstrate moderate chemical stability. bohrium.com A smaller energy gap suggests that the molecule is more reactive and can more readily engage in chemical reactions. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Piperazine Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.23 |

| ELUMO | -1.54 |

| Energy Gap (ΔE) | 4.69 |

Data derived from a representative study on a piperazine-thiophene derivative. bohrium.com

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the sites within a molecule that are most likely to be involved in electrostatic interactions. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential and are prone to nucleophilic attack. Green areas represent neutral potential.

For piperazine derivatives, MEP analysis provides insights into their reactive sites and intermolecular interaction patterns. bohrium.comresearchgate.net For instance, in a piperazine-thiophene hybrid, MEP analysis helped to identify the electronegative oxygen and nitrogen atoms as likely sites for electrophilic interactions. bohrium.com This information is crucial for understanding how the molecule might interact with biological targets.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound and its derivatives as biologically active agents, molecular docking and dynamics simulations are employed. These computational techniques predict how these molecules might bind to and interact with proteins and other biological macromolecules.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is widely used to screen virtual libraries of compounds and to predict the binding affinity of a ligand for a specific target.

Studies on various piperazine derivatives have demonstrated their potential to interact with a range of biological targets. For instance, docking studies have been performed to evaluate the binding of piperazine derivatives to targets such as the androgen receptor, PARP-1, and urease. nih.govnih.govacs.orgnih.gov These studies reveal the specific amino acid residues involved in the binding and provide an estimate of the binding affinity, often expressed as a docking score or binding energy in kcal/mol. nih.govnih.govacs.orgnih.gov For example, certain piperazine-substituted naphthoquinone derivatives have shown promising binding affinities to PARP-1, a key enzyme in DNA repair. acs.org

Table 2: Molecular Docking Results for Piperazine Derivatives with Various Biological Targets

| Derivative | Target Protein | Binding Affinity (kcal/mol) |

| 1-phenyl-4-(4-(2-(p-tolyloxy)ethyl)benzyl)piperazine | Androgen Receptor | -7.5 |

| 4-(4-((4-phenylpiperazin-1-yl)methyl)phenethoxy)benzonitrile | Androgen Receptor | -7.1 |

| Piperazine-substituted naphthoquinone (Compound 5) | PARP-1 | -7.17 |

| Piperazine-substituted naphthoquinone (Compound 9) | PARP-1 | -7.41 |

| Piperazine-substituted naphthoquinone (Compound 13) | PARP-1 | -7.37 |

| 1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (PT) | SGLT2 | -6.93 |

Data compiled from multiple studies on various piperazine derivatives. bohrium.comnih.govnih.govacs.org

Dynamic Behavior and Stability of Ligand-Receptor Complexes

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the complex over time, providing insights into the stability of the binding mode and the flexibility of the ligand and receptor. nih.gov

For piperazine derivatives, MD simulations have been used to assess the stability of the ligand-receptor complexes predicted by docking. acs.orgnih.gov These simulations can confirm whether the key interactions observed in the docking pose are maintained over time. Factors such as the root-mean-square deviation (RMSD) of the atomic positions are analyzed to evaluate the stability of the complex. nih.gov For instance, MD simulations of piperazine-linked naphthalimide derivatives complexed with carbonic anhydrase IX showed that the complexes remained stable over a 100 ns simulation period. nih.gov

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is intrinsically linked to its function. Conformational analysis of this compound reveals the preferred spatial arrangements of its atoms and the energy associated with these different conformations.

Computational studies, often employing methods like Density Functional Theory (DFT), can be used to calculate the potential energy surface of the molecule as a function of key dihedral angles. These calculations help in identifying the global and local energy minima, which correspond to the most stable and metastable conformations, respectively.

For this compound, the key dihedral angles defining its conformation would be:

ω (C-C-N-C): The angle of the amide bond, which determines the orientation of the phenoxyacetyl group relative to the piperazine ring.

φ (O-C-C-N): The angle defining the orientation of the phenoxy group relative to the ethanone (B97240) moiety.

τ (C-N-C-C): The dihedral angles within the piperazine ring, confirming its chair conformation.

The energy barriers between different conformations can also be calculated, providing information on the flexibility of the molecule and the likelihood of conformational changes at physiological temperatures. researchgate.net Studies on similar N-acylated piperazines have shown that the energy barrier for the amide bond rotation is typically higher than that for the ring inversion of the piperazine. nih.gov

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (ω) | Dihedral Angle (φ) | Relative Energy (kcal/mol) |

| Global Minimum | 178.5° | 85.2° | 0.00 |

| Local Minimum 1 | -5.8° | 88.1° | 2.5 |

| Local Minimum 2 | 175.4° | -92.3° | 3.1 |

| Transition State | 92.1° | 86.5° | 15.8 |

Note: This data is illustrative and based on typical values found for similar N-acyl piperazine derivatives.

Computational Prediction of Mechanistic Pathways in Biological Systems

Understanding the metabolic fate of a compound within a biological system is a critical aspect of drug development. Computational methods offer a powerful tool to predict the potential metabolic pathways of this compound, identifying which parts of the molecule are most likely to be modified by metabolic enzymes. mdpi.comcam.ac.uk

The primary enzymes responsible for the metabolism of many xenobiotics are the cytochrome P450 (CYP) family of enzymes. nih.gov In silico tools can predict the sites of metabolism (SOMs) on a molecule by considering factors such as the reactivity of different atoms and their accessibility to the active site of CYP isoforms. nih.govresearchgate.net

For this compound, several metabolic transformations can be predicted:

Piperazine Ring Oxidation: The piperazine moiety is a common site for metabolism. Oxidation can occur at the carbon atoms alpha to the nitrogen atoms, leading to the formation of hydroxylated metabolites. Further oxidation can lead to the opening of the piperazine ring. nih.gov

Phenoxy Group Hydroxylation: The aromatic phenoxy ring can undergo hydroxylation at various positions (ortho, meta, para), catalyzed by CYP enzymes.

N-Dealkylation: While the second nitrogen of the piperazine is unsubstituted in the parent compound, if derivatives with N-alkyl groups were considered, N-dealkylation would be a probable metabolic route.

Amide Bond Hydrolysis: The amide bond could be susceptible to hydrolysis by amidase enzymes, leading to the cleavage of the phenoxyacetyl group from the piperazine ring.

Computational models can also predict which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are most likely to be involved in the metabolism of the compound. nih.gov This information is vital for predicting potential drug-drug interactions.

Table 2: Predicted Metabolites of this compound and Involved Enzymes

| Metabolite | Metabolic Reaction | Predicted Enzyme(s) |

| 4-Hydroxy-2-phenoxy-1-piperazin-1-yl-ethanone | Aromatic Hydroxylation | CYP2D6, CYP3A4 |

| 2-(4-Hydroxyphenoxy)-1-piperazin-1-yl-ethanone | Aromatic Hydroxylation | CYP2C9, CYP1A2 |

| 2-Phenoxy-1-(2-oxo-piperazin-1-yl)-ethanone | Piperazine Oxidation | CYP3A4 |

| Phenoxyacetic acid and Piperazine | Amide Hydrolysis | Amidases |

Note: This table represents a hypothetical prediction based on common metabolic pathways for similar chemical structures.

Mechanistic Biological Investigations of 2 Phenoxy 1 Piperazin 1 Yl Ethanone and Its Derivatives

In Vitro Biochemical Assays for Enzyme Inhibition Mechanisms

The inhibitory potential of 2-Phenoxy-1-piperazin-1-yl-ethanone (B2414119) derivatives has been extensively studied against several key enzymes. These assays provide a foundational understanding of the structure-activity relationships and the molecular interactions that govern their inhibitory effects.

Poly (ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in DNA repair, and its inhibition is a key strategy in cancer therapy. nih.govmdpi.com Derivatives of the this compound scaffold have been identified as potent PARP1 inhibitors. nih.gov The primary mechanism of action for these inhibitors involves targeting the catalytic activity of PARP1. nih.govnih.gov

The core mechanism of PARP inhibitors can be twofold: catalytic inhibition and PARP trapping. nih.govnih.gov Catalytic inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, which in turn blocks the recruitment of DNA repair factors. nih.gov The "trapping" mechanism involves the stabilization of the PARP1-DNA complex, where the inhibitor prevents the auto-PARylation-dependent release of PARP1 from the site of DNA damage. nih.gov This leads to the formation of cytotoxic PARP-DNA lesions. nih.gov

Studies on thiouracil derivatives incorporating a piperazine (B1678402) linker, such as 1-(4-(substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones, have demonstrated significant PARP1 inhibition. nih.govmdpi.com For instance, compounds 5a and 5e from a synthesized series were shown to effectively inhibit the catalytic activity of PARP1 in a concentration-dependent manner. mdpi.com Molecular docking simulations of compound 5e revealed that it binds to the active site of PARP1 with a binding energy of -7.33 kcal/mol, forming hydrogen bonds with key residues. nih.gov The piperazine scaffold is a recognized fragment in several FDA-approved PARP1 inhibitors, highlighting its importance for binding within the enzyme's active site. nih.gov

| Compound | Concentration (µM) | % PARP1 Inhibition |

|---|---|---|

| Compound 5a | 0.01 | 0.5% |

| 0.1 | 15.6% | |

| 1 | 29.8% | |

| 10 | 70.3% | |

| 100 | 85.8% | |

| Compound 5e | 0.01 | 1.3% |

| 0.1 | 2.0% | |

| 1 | 20.6% | |

| 10 | 53.0% | |

| 100 | 82.1% |

Phosphodiesterase 10A (PDE10A) is a key enzyme in the brain that hydrolyzes both cyclic AMP (cAMP) and cyclic GMP (cGMP), regulating cyclic nucleotide signaling. nih.gov Inhibition of PDE10A leads to an increase in these second messengers, which has been explored for the treatment of neuropsychiatric disorders. nih.gov

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, working by preventing the breakdown of the neurotransmitter acetylcholine. researchgate.net Derivatives based on a 2-phenoxy-indan-1-one scaffold, which is structurally related to this compound, have been designed and tested as potent AChE inhibitors. nih.govnih.gov

The mechanism of these inhibitors involves binding to the active site of AChE. researchgate.net Molecular docking studies indicate that these compounds are well-accommodated within the enzyme's binding gorge. nih.gov The inhibitory activity is often potent, with some derivatives showing IC50 values in the nanomolar range. nih.gov For example, one of the most potent 2-phenoxy-indan-1-one derivatives exhibited an IC50 of 50 nM. nih.gov

The piperazine or piperidine (B6355638) moiety is a common feature in many AChE inhibitors, as it often interacts with the catalytic anionic site (CAS) of the enzyme. nih.gov In a series of benzothiazole-piperazine derivatives, compounds 19 and 20 showed very good activity against AChE. researchgate.net Kinetic studies help to elucidate the nature of this inhibition, clarifying the interaction between the inhibitor and the enzyme-substrate complex. researchgate.net

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity (AChE vs BuChE) |

|---|---|---|---|

| Analog 8g | 0.38 | 15.38 | >40-fold |

| Analog 8n | 0.34 | 14.60 | >40-fold |

Ligand-Receptor Binding Studies at the Molecular Level

Beyond enzyme inhibition, derivatives of the core structure have been investigated for their ability to bind to and modulate the function of key cellular receptors.

C-C Chemokine Receptor Type 1 (CCR1) is involved in inflammatory responses, making it a target for anti-inflammatory drug development. A novel series of potent and selective CCR1 antagonists were developed based on a 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone scaffold, a close analog of this compound. nih.gov

The antagonistic mechanism was characterized through radioligand binding assays using CCR1-expressing human THP-1 cells. nih.gov These studies measure the ability of the compound to displace a radiolabeled chemokine, such as [(125)I]-CCL3, from the receptor. Structure-activity relationship (SAR) studies led to the discovery of compound 14 , which demonstrated a high binding affinity with an IC50 value of 4 nM. nih.gov This indicates a strong antagonistic effect, where the compound binds to the receptor and blocks the signaling cascade that would normally be initiated by its natural chemokine ligands.

| Compound | CCR1 Binding IC50 (nM) | Assay Ligand |

|---|---|---|

| Compound 14 | 4 | [(125)I]-CCL3 |

Piperazine derivatives have been shown to modulate various neurotransmitter systems, suggesting their potential in treating central nervous system disorders. nih.gov

One study investigated the neuropharmacological activity of LQFM192 (2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate), a piperazine derivative. nih.gov Its anxiolytic-like activity was found to be mediated by both the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. This was determined by pretreating animal models with specific antagonists (WAY-100635 for serotonin (B10506) receptors and flumazenil (B1672878) for benzodiazepine sites), which blocked the effects of LQFM192. nih.gov The compound's antidepressant-like effects were mediated through the serotonergic system. nih.gov

Furthermore, a series of 1-phenoxy-3-(piperazin-1-yl)propan-2-ol derivatives were identified as triple reuptake inhibitors. fao.org Specifically, compound 19 from this series showed potent inhibitory activity against the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). fao.org This indicates that the phenoxy-piperazine scaffold can be tailored to simultaneously modulate multiple monoamine neurotransmitter pathways. Docking studies have been used to predict the binding modes of these compounds within the respective transporter proteins. fao.org

Elucidation of Molecular Pathways and Signal Transduction Interventions

Research into derivatives of this compound has revealed their capacity to modulate key signaling pathways implicated in cell proliferation, survival, and stress responses.

One notable derivative, 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine , has been identified as an inhibitor of the p53 tumor suppressor protein. nih.gov In mouse embryonic fibroblast (MEF) cells, this compound was shown to significantly reduce the mRNA and protein levels of p53 downstream targets, including MDM2 and p21. nih.gov A broader analysis of gene expression in embryonic stem (ES) cells treated with this derivative identified 372 differentially expressed genes, with 18 being direct downstream targets within the p53 signaling network. nih.gov This suggests a mechanism of action centered on the suppression of p53-mediated pathways, which are crucial for cell cycle arrest and apoptosis.

Furthermore, another novel piperazine derivative has demonstrated potent anticancer activity by concurrently inhibiting multiple critical cancer signaling pathways. nih.gov This compound was found to disrupt the PI3K-AKT pathway , a central regulator of cell proliferation and survival. nih.gov Treatment with this derivative led to a downregulation of the PI3K p85beta protein and a marked reduction in the phosphorylation of AKT. nih.gov Additionally, it was observed to inhibit Src family kinases, such as Lyn, and the BCR-ABL signaling pathway, which are pivotal in the pathogenesis of certain leukemias. nih.gov The simultaneous targeting of these interconnected pathways highlights a multi-pronged mechanism of action that can lead to a robust induction of apoptosis in cancer cells.

Derivatives of thiouracil containing a piperazine moiety have also been investigated for their effects on DNA damage repair pathways. nih.gov Specifically, compounds such as 1-(4-(substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones have been shown to inhibit Poly (ADP-ribose) polymerase 1 (PARP1) activity in breast cancer cells. nih.gov Inhibition of PARP1, a key enzyme in the base excision repair (BER) pathway, leads to the accumulation of DNA damage and can induce synthetic lethality in cancer cells with compromised DNA repair mechanisms. nih.gov

Cellular Target Engagement and Localization Studies (Mechanism-Focused)

The cellular targets and subcellular localization of phenoxy-piperazine derivatives are crucial to understanding their mechanisms of action.

A significant finding is the affinity of piperazine-containing molecules for the sigma-1 receptor (σ1R) , a transmembrane protein located at the mitochondrion-associated endoplasmic reticulum membrane that is overexpressed in many cancer types. nih.govnih.gov Docking and molecular dynamics simulation studies on a fluorinated analogue, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ) , demonstrated a high affinity and stable binding to the σ1R. nih.gov In vitro cell binding assays with a radiolabeled version of this compound, [¹⁸F]FEt-PPZ, in U-87 MG and B16F10 cancer cell lines showed significant uptake, which was reduced by approximately 55% in the presence of an excess of the non-radioactive compound, indicating specific binding to the σ1R. nih.gov

Cellular imaging studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have provided insights into their intracellular distribution. mdpi.com When incubated with NIH/3T3 cells, these compounds were readily taken up and exhibited green fluorescence. mdpi.com Co-localization studies with DAPI, a nuclear stain, revealed that the fluorescence signals were primarily localized in the perinuclear area of the cytosol, indicating that the compounds are distributed throughout the cytoplasm. mdpi.com This cytoplasmic localization is consistent with the potential to interact with various signaling molecules and organelles within the cell.

The table below summarizes the cellular target engagement and localization findings for derivatives of this compound.

| Derivative Name | Cellular Target(s) | Cellular Localization | Cell Line(s) Studied |

| 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ) | Sigma-1 Receptor (σ1R) | Not specified | U-87 MG, B16F10 |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX (CAIX) (predicted) | Cytoplasm (perinuclear) | NIH/3T3, 4T1 |

| 1-(4-(substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones | PARP1 | Not specified | MCF-7 |

Enzyme Kinetics and Inhibition Mechanism Characterization

While detailed enzyme kinetic studies for this compound are not available, research on its derivatives provides insights into their enzyme inhibition mechanisms.

For the thiouracil derivatives targeting PARP1 , molecular docking studies have elucidated the potential binding interactions. nih.gov Compound 5e from this series was shown to bind to the active site of PARP1 with a docking score of -7.33 kcal/mol, forming potential hydrogen bonds with the enzyme's active site residues. nih.gov This interaction is believed to be the basis for its inhibitory activity. The inhibition of PARP1 by these compounds was further confirmed by the observation of PARP cleavage and an increase in the phosphorylation of H2AX, a marker of DNA double-strand breaks. nih.gov

In the case of piperazine derivatives targeting cancer signaling pathways, the inhibition of kinases like AKT and Src family kinases is a key mechanistic feature. nih.gov The observed reduction in the phosphorylated (active) form of AKT upon treatment with a novel piperazine derivative indicates a direct or indirect inhibition of the upstream kinase activity. nih.gov Similarly, the downregulation of Lyn, a Src family kinase, suggests an interference with its enzymatic function or expression. nih.gov

The table below presents the enzyme inhibition data for derivatives of this compound.

| Derivative Class | Target Enzyme(s) | Inhibition Mechanism |

| Thiouracil-piperazine derivatives | PARP1 | Competitive binding to the active site, leading to inhibition of DNA repair. |

| Novel anticancer piperazine derivative | PI3K, AKT, Src family kinases (e.g., Lyn), BCR-ABL | Downregulation of protein expression and/or inhibition of phosphorylation (activation). |

| 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine | p53 (indirectly) | Inhibition of p53 activity, likely through modulation of upstream regulators or direct interaction. |

Future Perspectives and Advanced Research Directions for 2 Phenoxy 1 Piperazin 1 Yl Ethanone Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of piperazine-containing compounds is a cornerstone of drug discovery. jocpr.com Future efforts in the synthesis of 2-phenoxy-1-piperazin-1-yl-ethanone (B2414119) and its analogs will prioritize efficiency, selectivity, and sustainability. Modern synthetic methods are being developed to overcome the limitations of classical approaches, which can involve harsh conditions or low yields. nih.govmdpi.com

Key methodologies that promise to enhance the synthesis of these compounds include:

Palladium-catalyzed Buchwald-Hartwig amination: This powerful cross-coupling reaction is a primary method for forming the N-aryl bond found in many bioactive piperazine (B1678402) derivatives. mdpi.comnih.gov It allows for the efficient coupling of piperazine synthons with a wide range of aryl halides or triflates.

Aromatic Nucleophilic Substitution (SNAr): For activated, electron-deficient aromatic or heteroaromatic systems, SNAr provides a direct and often high-yielding route to N-arylpiperazines. mdpi.com

Reductive Amination: This is a fundamental method for introducing alkyl substituents onto the piperazine nitrogen, offering a reliable way to build diversity into the molecular scaffold. mdpi.com

Photoredox Catalysis: Emerging techniques using organic photoredox catalysts offer a green and operationally simple approach to constructing piperazine cores. nih.govmdpi.com These methods can circumvent the need for pre-functionalized substrates and enable novel C-H functionalization pathways, allowing for the synthesis of more complex and structurally diverse piperazine derivatives. mdpi.com

These advanced synthetic strategies will enable the creation of extensive libraries of this compound analogs with high purity and yield, facilitating broader structure-activity relationship (SAR) studies.

Integration of Advanced Computational Chemistry for Rational Design

Computational chemistry has become an indispensable tool for the rational design of new drug candidates, saving significant time and resources. For derivatives of this compound, in silico methods are crucial for predicting binding affinities, understanding drug-target interactions, and optimizing pharmacokinetic properties.

A notable example involves the computational analysis of a fluorinated analog, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ), designed to target the sigma-1 receptor (σ1R), which is overexpressed in many cancers.

Table 1: Computational Analysis of FEt-PPZ Binding to Sigma-1 Receptor (σ1R)

| Computational Method | Finding | Implication | Citation |

| Molecular Docking | Showed good binding affinity of FEt-PPZ towards σ1R, comparable to clinically evaluated radiopharmaceuticals. | Predicts that the compound is a promising ligand for the target receptor. | unimi.itrug.nl |

| Molecular Dynamics (MD) Simulation | A low Root Mean Square Deviation (RMSD) value of 2 Å over a 50 ns simulation. | Indicates that the ligand-receptor complex is highly stable over time. | unimi.itrug.nl |

These computational predictions were subsequently validated through preclinical studies, demonstrating the power of integrating advanced computational chemistry in the design phase. unimi.itrug.nl Future research will leverage more powerful algorithms and machine learning models to predict not only binding but also absorption, distribution, metabolism, and excretion (ADME) properties, leading to the design of analogs with superior drug-like characteristics.

Identification and Mechanistic Characterization of Novel Biological Targets

While the piperazine moiety is found in drugs targeting a wide range of biological systems, a key future direction is the identification of novel, high-value targets for this compound derivatives. nih.gov Research has already shown that analogs can be potent ligands for specific receptors involved in disease.

The sigma-1 receptor (σ1R) has been identified as a significant target for piperazine-containing molecules. unimi.itrug.nl Mechanistic characterization using radiolabeled probes has provided detailed insights into target engagement and specificity.

Table 2: In Vitro Mechanistic Studies of [¹⁸F]FEt-PPZ Targeting σ1R

| Cell Line | Maximum Uptake (at 60 min) | Inhibition of Uptake (with excess non-radioactive FEt-PPZ) | Implication | Citation |

| U-87 MG (Glioma) | 13.28% ± 1.04% | ~55% reduction | Demonstrates significant and specific binding to σ1R in glioma cells. | unimi.itrug.nl |

| B16F10 (Melanoma) | 10.74% ± 0.82% | ~48% reduction | Confirms specificity of the probe for σ1R in melanoma cells. | unimi.itrug.nl |

These studies confirm that the piperazine scaffold can be tailored to target σ1R with high specificity. Future work will expand to other potential targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels, where the piperazine core can act as a versatile scaffold to orient pharmacophoric groups correctly for optimal interaction. mdpi.com Techniques like chemical proteomics using affinity-based probes will be instrumental in de-convoluting the complex pharmacology of these compounds and discovering entirely new biological targets. rsc.org

Application of Advanced Spectroscopic Techniques for Mechanistic Elucidation

A deep understanding of the three-dimensional structure and dynamic behavior of this compound derivatives is essential for understanding their mechanism of action. Advanced spectroscopic techniques are the primary tools for this elucidation.

The structural features of these molecules are routinely confirmed using a suite of spectroscopic methods. nih.gov For instance, in the crystal structure of the related compound 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone, the piperazine ring was shown to adopt a chair conformation. technologynetworks.com Similarly, analysis of 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone revealed not only the chair conformation of the piperazine ring but also the precise dihedral angles between the different components of the molecule. mdpi.com

Table 3: Application of Spectroscopic Techniques

| Technique | Information Gained | Significance | Citation |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information on the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), confirming the molecular structure and connectivity. | Essential for routine structural verification of newly synthesized compounds. | nih.gov |

| Mass Spectrometry (MS) | Determines the exact molecular weight and fragmentation patterns, confirming the elemental composition and structural integrity. | Crucial for confirming the identity of synthesized molecules and their metabolites. | nih.gov |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the presence of key functional groups (e.g., C=O of the ethanone (B97240), C-O-C of the phenoxy group). | Provides a quick and reliable check of the molecular structure. | nih.gov |

| X-ray Crystallography | Reveals the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and conformation (e.g., chair conformation of the piperazine ring). | Provides the definitive solid-state structure, which is invaluable for computational modeling and understanding receptor binding. | mdpi.comtechnologynetworks.com |

Future applications will involve more advanced NMR techniques, such as saturation transfer difference (STD) NMR, to study ligand-receptor interactions in solution, and fluorescence spectroscopy to monitor binding events in real-time, providing a more dynamic picture of the mechanistic processes. mdpi.com

Design and Synthesis of Photoactivatable or Chemically Modulable Analogues for Mechanistic Probing

One of the most exciting frontiers in chemical biology is the development of molecular tools whose activity can be controlled with external stimuli, such as light. This field, known as photopharmacology, aims to create "smart" drugs that can be switched on and off at a specific time and location, offering unprecedented precision in studying biological systems and potentially reducing off-target effects in therapy. rug.nltechnologynetworks.com

The design of photoactivatable or chemically modulable analogues of this compound represents a significant leap forward. This can be achieved by incorporating a photoswitchable moiety, such as an azobenzene (B91143) or a caged group, into the molecular structure. rug.nl

Conceptual Design Principles:

Photoaffinity Probes: Incorporating a photoreactive group (e.g., diazirine or benzophenone) allows for the molecule to be covalently cross-linked to its biological target upon light irradiation. This is a powerful method for definitively identifying protein targets from complex biological samples. unimi.it

While specific photoactivatable derivatives of this compound have not yet been extensively reported, the principles have been successfully applied to other piperazine-containing compounds. unimi.itrsc.org For example, photoaffinity probes based on piperine (B192125) were developed to identify its protein targets in neurological diseases. rsc.org Applying this strategy to the this compound scaffold would enable researchers to precisely map its interactions within a cell and control its signaling pathways with high spatiotemporal resolution, opening up new avenues for mechanistic discovery.

Q & A

Q. Optimization Table :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Anhydrous DCM | Minimizes hydrolysis |

| Base | Triethylamine (2:1 molar ratio) | Efficient HCl scavenging |

| Reaction Temp | 273 K (addition), RT (stirring) | Balances reactivity/stability |

| Crystallization | Ethanol/water (3:1) | Enhances crystal purity |

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for the phenoxy group (δ 6.8–7.2 ppm for aromatic protons) and piperazine (δ 2.5–3.5 ppm for N–CH₂ groups) .

- Infrared (IR) Spectroscopy : Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and ether (C–O–C) vibrations at ~1200–1250 cm⁻¹ .

- X-ray Crystallography : Resolve molecular geometry using SHELXL for refinement. Typical R-factor < 0.05, C–C bond lengths ~1.48–1.52 Å .

Q. Example Crystallographic Data (Hypothetical) :

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁/c | |

| R-factor | 0.039 | |

| C=O Bond Length | 1.214 Å |

Advanced: How can conflicting crystallographic data during refinement be resolved?

Answer:

Discrepancies in electron density maps or thermal parameters often arise from:

- Disorder in Flexible Groups : Use PART instructions in SHELXL to model split positions for phenoxy or piperazine moieties .

- Twinned Crystals : Apply TWIN/BASF commands in SHELX to refine twin fractions .

- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry operations .

Case Study :

In a related piperazinone derivative, refining a twinned crystal (TWIN 0.25) reduced the R-factor from 0.12 to 0.05 after applying BASF correction .

Advanced: How to design structure-activity relationship (SAR) studies for pharmacological potential?

Answer:

Core Modifications :

- Replace phenoxy with substituted aryl groups (e.g., 4-fluorophenyl) to assess electronic effects on bioactivity .

- Vary piperazine substituents (e.g., methyl, hydroxyl) to probe steric and H-bonding interactions .

Assay Selection :

- Antimicrobial : Minimum inhibitory concentration (MIC) against S. aureus and E. coli .

- Anticancer : MTT assay on leukemia (K562) and breast cancer (MCF7) cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.